molecular formula C6H12ClNO2 B15304181 {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2866317-16-8

{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B15304181
CAS No.: 2866317-16-8
M. Wt: 165.62 g/mol
InChI Key: HBRDNPJMLABADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Oxa-5-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions are generally carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl, amine, and substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2866317-16-8

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H

InChI Key

HBRDNPJMLABADF-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1(CN2)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.